N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Description
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a bis-pyrazole sulfonamide derivative characterized by two pyrazole rings linked via a sulfonamide group. Key structural features include:
- Pyrazole rings: Both rings are substituted with methyl groups (3,5-dimethyl on one ring; 1-ethyl and 3-methyl on the other).
- Sulfonamide bridge: Enhances hydrogen-bonding capacity and modulates solubility.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous pyrazole sulfonamides are synthesized via multi-step nucleophilic substitutions or coupling reactions under controlled conditions (temperature, solvent) to ensure purity . Such compounds often exhibit biological activities (e.g., antimicrobial, kinase inhibition) due to their ability to interact with enzymes or receptors .
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-6-23-12-18(14(3)20-23)27(25,26)22-19-15(4)21-24(16(19)5)11-17-10-8-7-9-13(17)2/h7-10,12,22H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMKCPJQLNENTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112539 | |
| Record name | N-[3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005631-51-5 | |
| Record name | N-[3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005631-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 363.456 g/mol. The structure includes pyrazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O |
| Molecular Weight | 363.456 g/mol |
| CAS Number | 1485353-80-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, the compound exhibited significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | |
| SF-268 (Brain Cancer) | 12.50 | |
| NCI-H460 (Lung Cancer) | 42.30 |
In another study, derivatives similar to this compound demonstrated IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong inhibitory effects on cancer cell proliferation .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also notable. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways.
Case Studies
- Study on MCF7 Cells : A recent investigation into the effects of this compound revealed that treatment led to significant apoptosis in MCF7 cells, with a corresponding decrease in cell viability observed through MTT assays.
- In Vivo Efficacy : In vivo studies using xenograft models have shown that administration of this compound resulted in reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole sulfonamides are a diverse class, with structural variations significantly influencing physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from the literature:
Structural Modifications and Functional Group Effects
N~4~-[1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Substituents: Difluoromethyl and 2-chloro-4-fluorobenzyl groups. Impact: The electron-withdrawing chloro and fluoro groups enhance metabolic stability and target binding affinity compared to the 2-methylbenzyl group in the target compound. Difluoromethyl may improve lipophilicity .
N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide
- Substituents : Triethoxybenzoyl group instead of 2-methylbenzyl.
- Impact : The polar triethoxy group increases solubility in aqueous media, contrasting with the hydrophobic 2-methylbenzyl group. This modification enhances bioavailability in pharmacokinetic studies .
- Applications : Explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide Substituents: Thiophene and dimethylaminobenzamide moieties. Impact: The thiophene ring introduces π-stacking capabilities, while the dimethylamino group enhances basicity, influencing receptor binding kinetics. These features are absent in the target compound . Applications: Investigated for antiviral activity .
Positional Isomerism and Bioactivity
- N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine vs. N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine
- Difference : Methyl group positions on the phenyl ring (3,5 vs. 2,3).
- Impact : 3,5-Dimethyl substitution improves steric compatibility with hydrophobic enzyme pockets, whereas 2,3-dimethyl may hinder binding due to spatial constraints .
- Relevance : Highlights the importance of substitution patterns in the benzyl group of the target compound .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₇N₅O₂S | 437.54 g/mol | 2-Methylbenzyl, ethyl-methyl pyrazole | Potential kinase inhibition (inferred) |
| N~4~-[1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-... (from ) | C₁₉H₁₉ClF₂N₆O₂S | 498.91 g/mol | Cl, F, difluoromethyl | Antimicrobial, enhanced stability |
| N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide (from ) | C₂₃H₃₃N₃O₆S | 491.60 g/mol | Triethoxybenzoyl | Improved solubility, CNS activity |
| N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide (from ) | C₂₁H₂₅N₅O₂S | 427.52 g/mol | Thiophene, dimethylaminobenzamide | Antiviral, π-stacking capability |
Q & A
(Basic) How can researchers optimize the synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves:
- Stepwise functionalization : Begin with pyrazole core formation, followed by sulfonamide coupling and benzyl group introduction.
- Catalyst selection : Use base-catalyzed reactions (e.g., NaH or K₂CO₃) to enhance nucleophilic substitution efficiency at the pyrazole nitrogen .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediate isolation. Final purification may require recrystallization from ethanol or acetonitrile .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization at each step to track reaction progress .
(Basic) What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions and confirms regioselectivity during synthesis.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing. SHELXL (SHELX suite) is widely used for refining crystallographic data .
(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Systematic variation : Modify substituents (e.g., methylbenzyl groups, sulfonamide moieties) while keeping the pyrazole core intact.
- Biological assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays. Compare IC₅₀ values to quantify potency shifts .
- Computational modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., Hammett constants) with activity trends .
(Advanced) What strategies are recommended for resolving contradictions between computational binding predictions and experimental bioactivity data?
Methodological Answer:
- Validation of docking parameters : Ensure force fields (e.g., AMBER, CHARMM) and solvation models align with experimental conditions.
- Binding kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates and validate docking-predicted affinities .
- Crystallographic validation : Co-crystallize the compound with its target protein to compare predicted vs. observed binding modes .
(Basic) How should researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
- HPLC analysis : Monitor degradation products using a C18 column and UV detection (λ = 254 nm).
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to establish storage guidelines .
(Advanced) What challenges arise in refining crystallographic data for this compound, and how can they be mitigated?
Methodological Answer:
- Disorder modeling : Use SHELXL’s PART instruction to resolve disordered benzyl or methyl groups .
- Twinned crystals : Apply the TwinRotMat option in SHELXL to refine data from twinned crystals.
- Hydrogen atom placement : Utilize DFT-optimized geometries (e.g., via Gaussian09) to position H atoms accurately .
(Advanced) How can researchers investigate the enzymatic inhibition mechanism of this compound?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interactions (e.g., hydrogen bonding, hydrophobic effects) .
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical residues .
(Basic) What analytical methods are essential for confirming compound purity post-synthesis?
Methodological Answer:
- Combined chromatography : Use HPLC (≥95% purity threshold) with diode-array detection to detect UV-active impurities.
- Elemental analysis : Confirm C/H/N/S content within ±0.4% of theoretical values.
- Melting point consistency : Compare observed vs. literature values (±2°C tolerance) .
(Advanced) How can substituent electronic effects be quantified to guide SAR optimization?
Methodological Answer:
- Hammett σ constants : Calculate substituent electronic parameters to predict electron-withdrawing/donating effects.
- DFT calculations : Compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to visualize charge distribution .
- Correlation analysis : Use multivariate regression to link electronic parameters (σ, π) with bioactivity data .
(Advanced) What experimental design principles apply when studying this compound’s interactions with biological membranes?
Methodological Answer:
- Liposome assays : Prepare phosphatidylcholine liposomes and measure compound partitioning via fluorescence quenching.
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS .
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption (Papp values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
